Cas no 2171856-59-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)

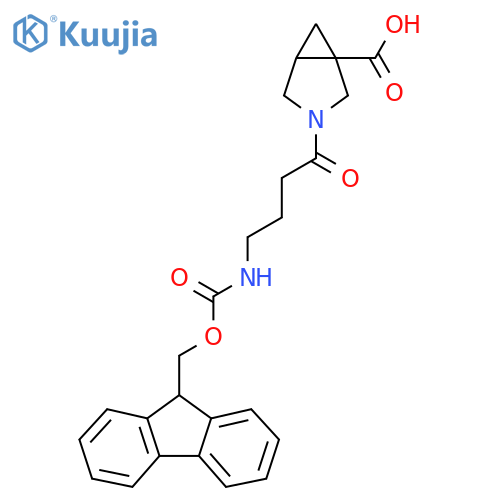

2171856-59-8 structure

商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid

- EN300-1531421

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

- 2171856-59-8

-

- インチ: 1S/C25H26N2O5/c28-22(27-13-16-12-25(16,15-27)23(29)30)10-5-11-26-24(31)32-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,31)(H,29,30)

- InChIKey: KXNTUNONRMVUOX-UHFFFAOYSA-N

- ほほえんだ: OC(C12CN(C(CCCNC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)CC1C2)=O

計算された属性

- せいみつぶんしりょう: 434.18417193g/mol

- どういたいしつりょう: 434.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 735

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 95.9Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1531421-1.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1531421-500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 500mg |

$1014.0 | 2023-09-26 | ||

| Enamine | EN300-1531421-5000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 5000mg |

$3065.0 | 2023-09-26 | ||

| Enamine | EN300-1531421-0.05g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1531421-0.25g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1531421-0.1g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1531421-2.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1531421-10000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 10000mg |

$4545.0 | 2023-09-26 | ||

| Enamine | EN300-1531421-250mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 250mg |

$972.0 | 2023-09-26 | ||

| Enamine | EN300-1531421-50mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2171856-59-8 | 50mg |

$888.0 | 2023-09-26 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 関連文献

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

2171856-59-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬